1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis
The chemical structure of interest is associated with the synthesis of azole derivatives, including triazole and oxadiazole compounds, starting from furan-2-carbohydrazide. These derivatives involve the incorporation of piperidine, piperazine, morpholine, or thiomorpholine moieties through Mannich base formation. The synthesized compounds are well-characterized using elemental analyses, IR, ^1H NMR, ^13C NMR, and mass spectral studies, demonstrating the diverse synthetic routes and structural versatility of these compounds (Başoğlu et al., 2013).
Antimicrobial Activities
Some of the synthesized azole derivatives exhibit antimicrobial activities against tested microorganisms, highlighting their potential as antimicrobial agents. The specific activities against various pathogens underscore the importance of structural modifications in enhancing biological activities (Başoğlu et al., 2013).
Synthesis and Pharmacological Evaluation
Novel Derivatives Synthesis
A novel series of compounds featuring the furan-2-yl and phenyl groups in a dihydro-1,2-oxazol-4-ylmethyl-4-methyl piperazine scaffold have been synthesized. This synthesis involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich’s reaction with N-methyl piperazine, leading to the desired products. The structures of these compounds are confirmed through various spectroscopic methods, including IR, ^1H NMR, ^13C-NMR, and mass spectrometry (Kumar et al., 2017).
Pharmacological Evaluation
The synthesized compounds have been evaluated for their antidepressant and antianxiety activities using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice. Certain compounds significantly reduced immobility times and displayed notable antianxiety activity, indicating their potential therapeutic applications in treating depression and anxiety disorders (Kumar et al., 2017).
Properties
IUPAC Name |
1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c27-20-14-25(22(29)26(20)16-5-2-1-3-6-16)15-8-10-24(11-9-15)21(28)17-13-19(31-23-17)18-7-4-12-30-18/h1-7,12-13,15H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEYSTALGSHKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.